1-[2-(1-adamantyloxy)ethyl]-3-(4-chlorobenzyl)dihydro-1H-pyrrole-2,5-dione
Overview
Description
1-[2-(1-adamantyloxy)ethyl]-3-(4-chlorobenzyl)dihydro-1H-pyrrole-2,5-dione is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining an adamantane moiety, a chlorobenzyl group, and a pyrrolidine-2,5-dione core. Its distinct chemical architecture lends itself to a variety of applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(1-adamantyloxy)ethyl]-3-(4-chlorobenzyl)dihydro-1H-pyrrole-2,5-dione typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 1-adamantyloxyethyl intermediate: This involves the reaction of adamantanol with an appropriate alkylating agent under basic conditions to form the 1-adamantyloxyethyl group.
Formation of 4-chlorobenzyl intermediate: This step involves the chlorination of benzyl alcohol to form 4-chlorobenzyl chloride, which is then reacted with a suitable nucleophile to form the desired intermediate.
Coupling of intermediates: The final step involves the coupling of the 1-adamantyloxyethyl intermediate with the 4-chlorobenzyl intermediate in the presence of a base to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
1-[2-(1-adamantyloxy)ethyl]-3-(4-chlorobenzyl)dihydro-1H-pyrrole-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides under basic or neutral conditions.
Major Products Formed
Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.
Reduction: Reduced derivatives with alcohol or alkane groups.
Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study cellular processes and interactions.
Medicine: Explored for its potential therapeutic properties, including antiviral, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-[2-(1-adamantyloxy)ethyl]-3-(4-chlorobenzyl)dihydro-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The adamantane moiety is known for its ability to enhance the stability and bioavailability of compounds, while the chlorobenzyl group can interact with various receptors and enzymes. The pyrrolidine-2,5-dione core may contribute to the compound’s ability to modulate biological activities through interactions with proteins and nucleic acids.
Comparison with Similar Compounds
Similar Compounds
1-[2-(1-adamantyloxy)ethyl]-3-benzylpyrrolidine-2,5-dione: Lacks the chlorine atom on the benzyl group, which may affect its reactivity and biological activity.
1-[2-(1-adamantyloxy)ethyl]-3-(4-fluorobenzyl)pyrrolidine-2,5-dione: Contains a fluorine atom instead of chlorine, which can influence its chemical properties and interactions.
1-[2-(1-adamantyloxy)ethyl]-3-(4-methylbenzyl)pyrrolidine-2,5-dione: Features a methyl group instead of chlorine, potentially altering its steric and electronic characteristics.
Uniqueness
1-[2-(1-adamantyloxy)ethyl]-3-(4-chlorobenzyl)dihydro-1H-pyrrole-2,5-dione stands out due to the presence of the chlorobenzyl group, which can enhance its reactivity and interaction with biological targets. The combination of the adamantane moiety and the pyrrolidine-2,5-dione core further contributes to its unique chemical and biological properties.
Properties
IUPAC Name |
1-[2-(1-adamantyloxy)ethyl]-3-[(4-chlorophenyl)methyl]pyrrolidine-2,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28ClNO3/c24-20-3-1-15(2-4-20)10-19-11-21(26)25(22(19)27)5-6-28-23-12-16-7-17(13-23)9-18(8-16)14-23/h1-4,16-19H,5-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPLKTSUZAAIUTQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)OCCN4C(=O)CC(C4=O)CC5=CC=C(C=C5)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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